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The following table summarizes the core experimental findings from key studies:

Study Model Treatment Key Effects and Outcomes Proposed Mechanism

| In Vitro: Glutamate-induced HT22 mouse hippocampal neuronal cells [1] [2] [3] | Aloesone (0.1, 1, 10,
100 pM) | ¢ Glutamate-induced neuronal injury | Intracellular ROS | Early phase of apoptosis [1] [2] |
Activation of c-SRC kinase via increased phosphorylation at Y418 and decreased phosphorylation at Y529
[1] [2] [3] | | In Vivo: Pentylenetetrazol (PTZ)-induced seizure in rats [1] [2] [3] | Aloesone (50 mg/kg) |
| Seizure score t Latent period to seizure onset in acute and chronic models [1] [2] | Associated with c-SRC
activation, as above [1] [2] [3] | | In Vitro: LPS-induced RAW264.7 mouse macrophages [4] [5] [6] |
Aloesone (0.1-100 pM) | | ROS production | Inflammation (NO, iNOS, IL-1f3, TNF-a) | M1 macrophage
polarization | Early and late apoptosis [4] [5] [6] | Inhibition of mTOR/HIF-1a signaling; suppression of
TLR4 protein expression [4] [6] |

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key

methodologies used in the primary research.
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1. Network Pharmacology Analysis [1] [2]

¢ Objective: To predict the active components of Aloe vera and their potential targets for epilepsy
treatment.

e Component Screening: Active compounds were identified from the Traditional Chinese Medicine
Systems Pharmacology (TCMSP) database using Oral Bioavailability (OB) = 30% and Drug-

Likeness (DL) = 0.10 as screening criteria.

¢ Blood-Brain Barrier (BBB) Permeability: The potential of compounds to cross the BBB was
predicted using the SwissADME online tool.

o Target Prediction & Analysis: Targets for the active compounds were predicted using
SwissTargetPrediction and the Similarity Ensemble Approach (SEA). Epilepsy-related targets
were gathered from GeneCards. Protein-protein interaction (PPI) networks were built using STRING
and analyzed with Cytoscape (CytoNCA plugin) to identify core targets.

2. In Vitro Validation (Glutamate-Induced HT22 Cell Model) [1] [2]

e Cell Culture: The mouse hippocampal neuronal cell line HT22 was maintained in high-glucose
DMEM supplemented with 10% fetal bovine serum at 37°C with 5% CO-.

e Cell Viability Assay: Cells were treated with aloesone (0.1-100 uM) for 24 hours. Viability was
assessed using a Cell Counting Kit-8 (CCK-8), measuring absorbance at 450 nm.

¢ Measurement of Oxidative Stress: Intracellular Reactive Oxygen Species (ROS) levels were
measured using a fluorescent probe after glutamate induction.

e Apoptosis Assay: The rate of early-phase apoptosis was detected using flow cytometry with
Annexin V-FITC/PI staining.

3. In Vivo Validation (PTZ-Induced Seizure Rat Model) [1] [2] [3]

¢ Animal Model: Seizures were induced in rats by intraperitoneal injection of pentylenetetrazol (PTZ).

¢ Drug Administration: Rats were treated with 50 mg/kg aloesone.

¢ Seizure Monitoring: Seizure activity was scored using a standard behavioral scale. The latent
period (time to first seizure) was recorded and compared between groups.

4. Molecular Docking and Mechanism Exploration [1] [2]

e Molecular Docking: The interaction between aloesone and the c-SRC protein (PDB ID: 3F3V) was
simulated using docking software (e.g., Schrédinger Suite) and visualized with PyMOL.

e Western Blot Analysis: Protein levels and phosphorylation states (e.g., c-SRC at Y418 and Y529)
were analyzed to confirm target engagement and pathway activation.

Aloesone's Signaling Pathway in Epilepsy
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The diagram below illustrates the molecular mechanism by which aloesone exerts its anti-epileptic effects,

as identified in the studies.
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Conclusion and Research Context

In summary, the anti-epileptic effect of aloesone is primarily mediated through the activation of c-SRC and

the subsequent reduction of oxidative stress and neuronal apoptosis [1] [2] [3]. Its additional anti-
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inflammatory and antioxidant properties observed in macrophage models further support its potential as a

multi-faceted therapeutic candidate [4] [5] [6].

It is worth noting that while aloesone is the focus of these anti-epileptic studies, another chromone called
aloesin (or aloeresin B) is also found in Aloe vera and is more widely researched for its applications in
cosmetics and as a functional food ingredient [7]. Please be aware that aloesone and aloesin are distinct

compounds.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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